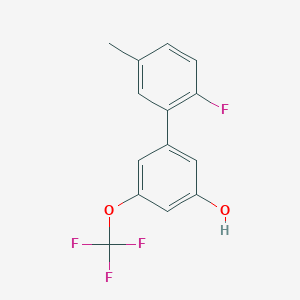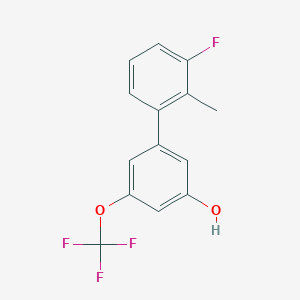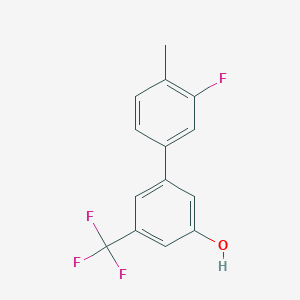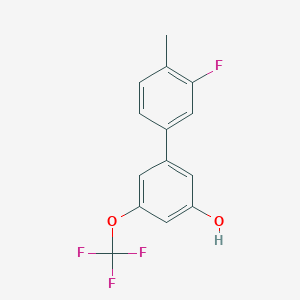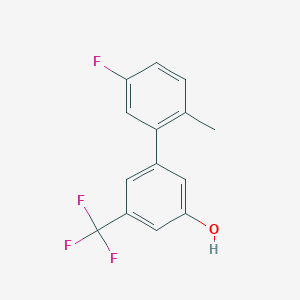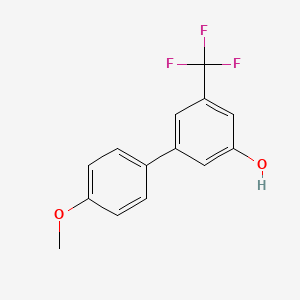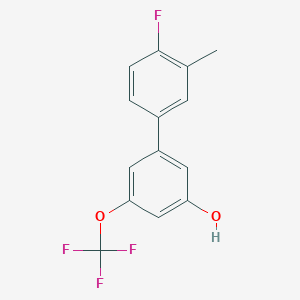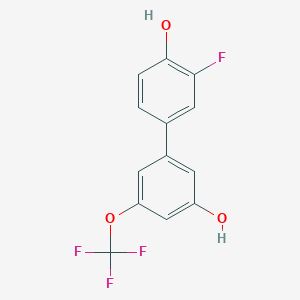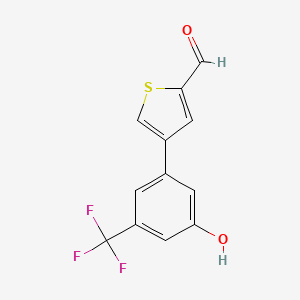
5-(2-Chlorophenyl)-3-trifluoromethylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Chlorophenyl)-3-trifluoromethylphenol, 95% (5-(2-CP)-3TFMP) is an organofluorine compound that has a wide range of applications in scientific research and industrial uses. It is a colorless crystalline solid and is synthesized from both aqueous and non-aqueous methods. 5-(2-CP)-3TFMP has a low vapor pressure and is soluble in water and many organic solvents. It is also highly stable in most chemical environments, making it a valuable compound for scientific research.
科学的研究の応用
5-(2-CP)-3TFMP has a wide range of applications in scientific research. It is used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other organofluorine compounds. It is also used as a reagent in the synthesis of other organofluorine compounds, such as 5-bromo-3-trifluoromethylphenol. Additionally, 5-(2-CP)-3TFMP is used as a catalyst in the synthesis of polymers and as a reagent in the synthesis of organometallic compounds.
作用機序
The mechanism of action of 5-(2-CP)-3TFMP is not fully understood. However, it is believed to act as a Lewis acid, forming a complex with the substrate molecule and facilitating its reaction with other molecules. This complex formation is thought to involve the formation of a covalent bond between the trifluoromethyl group and the substrate molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-CP)-3TFMP are not well understood. However, it is known to be non-toxic and has no known adverse effects on humans or animals. Additionally, 5-(2-CP)-3TFMP is not known to be mutagenic or carcinogenic.
実験室実験の利点と制限
The advantages of using 5-(2-CP)-3TFMP in laboratory experiments include its low vapor pressure, high stability in most chemical environments, and its low toxicity. Additionally, it is soluble in water and many organic solvents, making it easy to use in a variety of laboratory experiments. The main limitation of using 5-(2-CP)-3TFMP in laboratory experiments is that its mechanism of action is not fully understood, making it difficult to predict the outcome of certain experiments.
将来の方向性
There are a number of potential future directions for 5-(2-CP)-3TFMP research. These include further investigation into its mechanism of action, its potential applications in other fields such as medicine and agriculture, and its potential uses as a catalyst in the synthesis of other organofluorine compounds. Additionally, further research could be conducted into the effects of 5-(2-CP)-3TFMP on biochemical and physiological processes. Finally, further research could be conducted into the potential toxicity of 5-(2-CP)-3TFMP and its potential use as a pesticide or herbicide.
合成法
5-(2-CP)-3TFMP can be synthesized using a variety of methods, including aqueous and non-aqueous methods. The aqueous method involves the reaction of 2-chlorophenol with trifluoromethanesulfonic acid in an aqueous solution at a temperature of 80°C. The non-aqueous method involves the reaction of 2-chlorophenol with trifluoromethanesulfonic anhydride in a solvent such as toluene at a temperature of 80°C. Both methods produce 5-(2-CP)-3TFMP in 95% yield.
特性
IUPAC Name |
3-(2-chlorophenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3O/c14-12-4-2-1-3-11(12)8-5-9(13(15,16)17)7-10(18)6-8/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEFZGCGMKSECU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)O)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686572 |
Source


|
| Record name | 2'-Chloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chlorophenyl)-3-trifluoromethylphenol | |
CAS RN |
1261948-92-8 |
Source


|
| Record name | 2'-Chloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

